Ethyl 2-hydroxy-4-methylvalerate, (2R)-
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Overview
Description
Ethyl 2-hydroxy-4-methylvalerate, (2R)-, also known as EHMV, is a chiral compound belonging to the class of alkyl esters. It is an organic compound with a molecular formula of C6H12O3 and a molecular weight of 132.16 g/mol. EHMV is found in a wide range of natural products, including essential oils, and is used in many pharmaceutical and industrial applications.
Scientific Research Applications
Chemical Recycling of Poly(ethylene terephthalate) Research on the chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential application of various chemical processes, including glycolysis, where ethyl 2-hydroxy-4-methylvalerate could potentially serve as a precursor or solvent in the breakdown and repolymerization of PET. This approach not only addresses the solid-waste problem but also conserves raw petrochemical products and energy, illustrating a sustainable method for recycling plastics (Karayannidis & Achilias, 2007).
Biodegradation of Ether Oxygenates The biodegradation and fate of ether oxygenates, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, involve microbial processes that might relate to the metabolism and environmental impact of compounds like ethyl 2-hydroxy-4-methylvalerate. Understanding these biodegradation pathways could inform environmental remediation strategies and the ecological safety of chemical use in various applications (Thornton et al., 2020).
Ethyl Glucuronide as a Biomarker Research into ethyl glucuronide (EtG), a stable ethanol metabolite, provides insight into the use of similar ethyl-based compounds for medical and forensic applications. Understanding the metabolism and storage of EtG in biological matrices could extend to the study of ethyl 2-hydroxy-4-methylvalerate's behavior in biological systems, offering potential applications in diagnostics and forensic science (Triolo et al., 2022).
Sterilization of Medical Devices The use of ethylene oxide (EO) for the sterilization of medical devices demonstrates the utility of ethyl-based compounds in healthcare. Ethyl 2-hydroxy-4-methylvalerate could potentially find application in similar sterilization processes, where its chemical properties might offer advantages in terms of efficacy, safety, or environmental impact (Mendes, Brandão, & Silva, 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that it interacts with its targets to induce certain biochemical changes .
Pharmacokinetics
Its physical and chemical properties such as density (097), melting point (740℃), boiling point (185 °C), and refractive index (14220 to 14260) suggest that it may have certain bioavailability .
properties
IUPAC Name |
ethyl (2R)-2-hydroxy-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHOWVDPHIXNEN-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60856-83-9 |
Source
|
Record name | Ethyl 2-hydroxy-4-methylvalerate, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060856839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL 2-HYDROXY-4-METHYLVALERATE, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y39C7U1A75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of Ethyl Leucate in wine production?
A: Ethyl Leucate is a significant flavor compound in wine, contributing fruity and floral aromas. [] Its concentration is influenced by grape ripeness and the timing of harvest. Later harvest dates generally result in lower concentrations of Ethyl Leucate in the final wine. [] This highlights the importance of understanding the relationship between grape maturity, winemaking practices, and the resulting flavor profile.
Q2: Are there analytical methods available to specifically quantify Ethyl Leucate in complex mixtures like wine?
A: While the provided abstracts don't delve into specific analytical techniques, one paper focuses on the "Qualitative and quantitative determination of ethyl-2-hydroxy-4-methylpentanoate (ethyl leucate) in wine". [] This suggests that established methods exist for accurate quantification, which is crucial for understanding its contribution to the sensory experience of wine.
Q3: What is the historical context of research on Ethyl Leucate?
A: Early research, dating back to the late 19th century, focused on the synthesis of Ethyl Leucate. One study describes the "Action of zincethyl upon ethylic leucate," highlighting the historical methods used to produce this compound. [] This historical context underscores the evolution of our understanding and applications of this chemical.
Q4: Beyond its presence in wine, are there other areas where Ethyl Leucate plays a role?
A: Research points to the involvement of a specific enzyme, 4-methyl-2-oxopentanoate reductase, in the synthesis of Ethyl Leucate, contributing to the flavor profile of Japanese sake. [] This suggests a broader application of this compound in fermented beverages beyond wine.
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